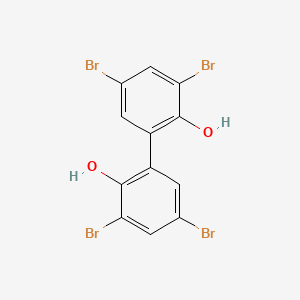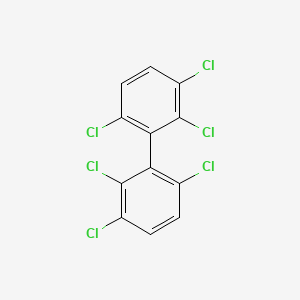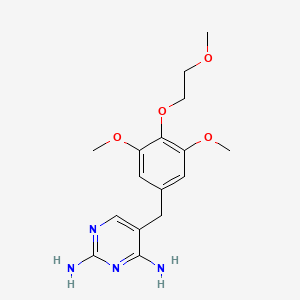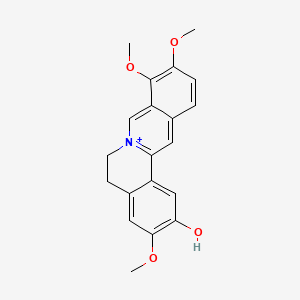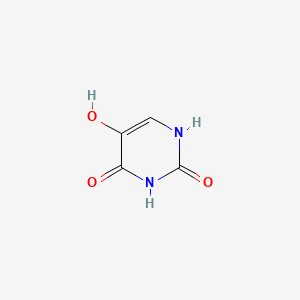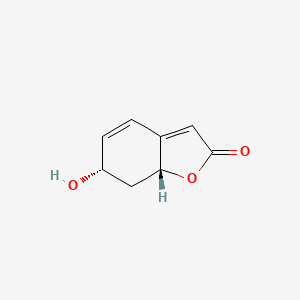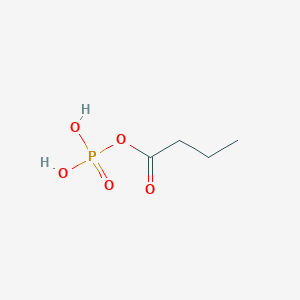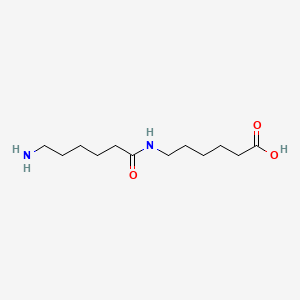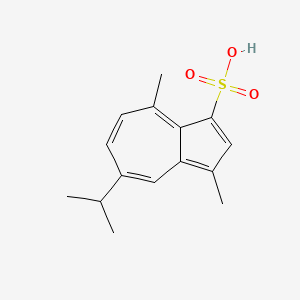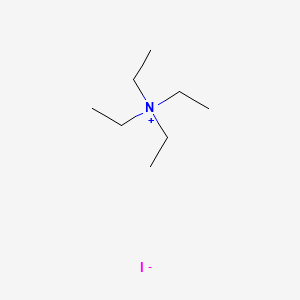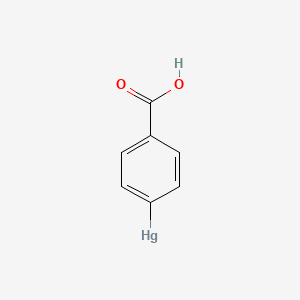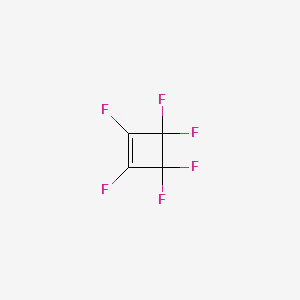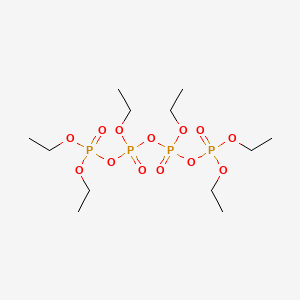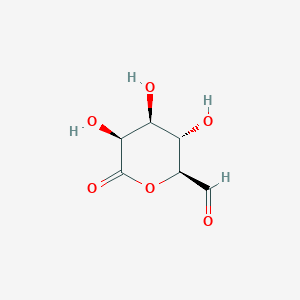
D-Glucurono-6,2-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-glucurono-6,2-lactone is a glucuronolactone. It derives from a D-glucuronic acid.
Aplicaciones Científicas De Investigación
Synthesis of Optically Active Inositol Derivatives
D-Glucurono-6,3-lactone has been used to synthesize optically active and partially protected inositols. This process efficiently converts the D-gluco configuration to the L-ido configuration, involving reductive cyclization of dials to cyclitols (Watanabe, Mitani, & Ozaki, 1987).
Interaction with Lead(II) Ion
Research shows the interaction of Pb(II) ion with β-D-glucurono-6,3-lactone in aqueous solution. Solid compounds like Pb(D-glucurono-6,3-lactone)(NO3)2 were characterized using FT-IR, 1H and 13C NMR spectroscopy, and molar conductivity measurements (Tajmir-Riahi, 1989).
Solvent-Free Microwave Irradiation Applications
D-Glucurono-6,1-lactone was synthesized from D-glucuronic acid. The lactone opening with alcohols was studied under microwave irradiation in solvent-free conditions, demonstrating a novel approach in carbohydrate chemistry (Rat et al., 2007).
Carbohydrate-Silver Complexes
D-Glucurono-γ-lactone's interaction with various Ag(I) compounds in aqueous solutions was explored. The study included synthesis and characterization of compounds like Ag(D-glucurone)NO3· H2O, showing how silver ions interact with the sugar lactones (Tajmir-Riahi, 1987).
Chemoenzymatic Synthesis and Properties
Sucuronamide was synthesized using D-glucurono-6,3-lactone, showcasing an efficient chemoenzymatic method. This demonstrates the potential of D-glucurono-6,3-lactone in the production of complex organic compounds (Mizoguchi et al., 2016).
Hydrophilic β-Turn Mimetic Synthesis
D-Glucurono-3,6-lactone and L-cysteine were used to form a hydrophilic β-turn mimetic, indicating a novel approach to mimic protein structures in synthetic chemistry (Geyer et al., 1999).
Reactivity and Chemical Properties
Studies on D-glucofuranurono-6,3-lactone reveal its unique chemical reactivity and properties, crucial for synthetic chemistry applications (Dax & Weidmann, 1976).
Sucuronic Acid Synthesis
D-Glucurono-6,3-lactone was used with sucrose to synthesize sucuronic acid, a novel carbohydrate compound. The process involved a three-step chemoenzymatic method, indicating lactone's versatility in organic synthesis (Hosaka et al., 2018).
Propiedades
Nombre del producto |
D-Glucurono-6,2-lactone |
|---|---|
Fórmula molecular |
C6H8O6 |
Peso molecular |
176.12 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde |
InChI |
InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3-,4+,5+/m1/s1 |
Clave InChI |
JBQGSJDKHSBLDG-MBMOQRBOSA-N |
SMILES isomérico |
C(=O)[C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O |
SMILES canónico |
C(=O)C1C(C(C(C(=O)O1)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




